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Introduction
BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator

(SARM) that has demonstrated significant tissue selectivity in preclinical studies.[1][2][3]

Developed by Bristol-Myers Squibb, this compound has been investigated for its potential to

provide the anabolic benefits of androgens on muscle and bone, with reduced androgenic

effects on tissues such as the prostate.[4][5] This technical guide provides a comprehensive

overview of the preclinical pharmacology of BMS-564929, including its binding affinity, in vitro

and in vivo efficacy, mechanism of action, and detailed experimental protocols.

Core Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of BMS-
564929.

Table 1: In Vitro Binding Affinity and Selectivity
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Receptor
Binding Affinity (Ki,
nM)

Selectivity vs. AR Reference

Androgen Receptor

(AR)
2.11 ± 0.16 - [1]

Estrogen Receptor α

(ERα)
>2110 >1000-fold [1][2]

Estrogen Receptor β

(ERβ)
>2110 >1000-fold [1][2]

Progesterone

Receptor (PR)
~844 ~400-fold [1][2]

Glucocorticoid

Receptor (GR)
>2110 >1000-fold [1][2]

Mineralocorticoid

Receptor (MR)
>2110 >1000-fold [1][2]

Table 2: In Vitro Functional Activity
Cell Line Assay Type Parameter Value (nM) Reference

C2C12 Myoblast

AR-driven

luciferase

reporter

EC50 0.44 ± 0.03 [1][2]

Prostate

Epithelial Cells

(PEC)

AR-driven

luciferase

reporter

EC50 8.66 ± 0.22 [1][2]

Table 3: In Vivo Efficacy in Castrated Male Rats
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Tissue Parameter

BMS-
564929
(ED50,
mg/kg)

Testosteron
e
Propionate
(ED50,
mg/kg)

Selectivity
(Muscle vs.
Prostate)

Reference

Levator Ani

Muscle

Anabolic

Activity
0.0009 0.21 160-fold [1][2]

Prostate
Androgenic

Activity
0.14 0.42 - [1][2]

Luteinizing

Hormone

(LH)

Suppression

Endocrine

Effect
0.008 - - [6]

Mechanism of Action: Androgen Receptor Signaling
Pathway
BMS-564929 functions as a selective agonist of the androgen receptor (AR), a member of the

nuclear receptor superfamily.[1][4] Upon binding to the AR in the cytoplasm, BMS-564929
induces a conformational change in the receptor, leading to the dissociation of heat shock

proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it

dimerizes and binds to androgen response elements (AREs) on the DNA. This binding event

recruits co-activator proteins, initiating the transcription of target genes responsible for anabolic

effects in tissues like muscle and bone. The tissue selectivity of BMS-564929 is believed to

arise from its unique interaction with the AR, leading to differential recruitment of co-regulators

in various tissues compared to endogenous androgens like testosterone.[3]

Cytoplasm Nucleus

BMS-564929 AR-HSP Complex
Binds

Activated AR
HSP Dissociation

AR Dimer

Dimerization &
Nuclear Translocation

ARE (DNA)
Binds

Co-activators
Recruits Gene Transcription

(Anabolic Effects)

Initiates
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Click to download full resolution via product page

Androgen Receptor Signaling Pathway Activated by BMS-564929.

Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.

Androgen Receptor Binding Assay
This assay determines the binding affinity of BMS-564929 to the androgen receptor through a

competitive binding format.

Preparation of AR Source: Human cancer epithelial breast cell lines (e.g., MDA-MB-453)

endogenously expressing AR are utilized.[6]

Reaction Mixture: Varying concentrations of BMS-564929 are incubated with whole cells and

a constant concentration of a radiolabeled androgen, such as [³H]dihydrotestosterone

([³H]DHT).

Incubation: The reaction mixtures are incubated for 2 hours at room temperature to allow for

competitive binding to reach equilibrium.

Separation of Bound and Free Ligand: Cell-bound radioactivity is separated from the

unbound radioligand through filtration.

Quantification: The amount of radioactivity bound to the cells is quantified using a scintillation

counter.

Data Analysis: The concentration of BMS-564929 that inhibits 50% of the specific binding of

[³H]DHT (IC50) is determined. The inhibitory constant (Ki) is then calculated using the

Cheng-Prusoff equation.
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Workflow for Androgen Receptor Competitive Binding Assay.

In Vitro Functional Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of BMS-564929 to activate the androgen receptor

and drive the expression of a reporter gene.
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Cell Line Preparation: A suitable cell line (e.g., C2C12 myoblasts or prostate epithelial cells)

is stably transfected with two plasmids: one expressing the human androgen receptor and

another containing a luciferase reporter gene under the control of an androgen-responsive

promoter.[2]

Cell Seeding: The transfected cells are seeded into multi-well plates and allowed to adhere.

Compound Treatment: Cells are treated with varying concentrations of BMS-564929 or a

reference androgen (e.g., DHT) and incubated for a sufficient period to allow for gene

expression (typically 18-24 hours).

Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the

expressed luciferase enzyme.

Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the

resulting luminescence is measured using a luminometer.

Data Analysis: The luminescence signal is proportional to the level of AR activation. The

EC50 value, the concentration of BMS-564929 that produces 50% of the maximal response,

is calculated.
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Workflow for In Vitro Luciferase Reporter Gene Assay.

In Vivo Efficacy Study (Castrated Rat Model)
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This animal model is used to assess the in vivo anabolic and androgenic activity of BMS-
564929.

Animal Model: Sexually mature male Sprague-Dawley rats are surgically castrated to

remove the endogenous source of androgens.

Acclimation: The animals are allowed to recover from surgery and acclimate to the housing

conditions.

Dosing: BMS-564929 is administered orally (p.o.) once daily for a specified period (e.g., 14

days). A vehicle control group and a positive control group treated with testosterone

propionate (TP) are included.

Tissue Collection: At the end of the treatment period, the animals are euthanized, and target

tissues, including the levator ani muscle (anabolic) and the prostate gland (androgenic), are

carefully dissected and weighed.

Data Analysis: The weights of the levator ani muscle and prostate are normalized to body

weight. Dose-response curves are generated, and the ED50 values (the dose required to

produce 50% of the maximal effect) for anabolic and androgenic activity are calculated. The

tissue selectivity is determined by the ratio of the ED50 values for the prostate and the

levator ani muscle.
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Workflow for In Vivo Efficacy Study in Castrated Rats.

Conclusion
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The preclinical data for BMS-564929 demonstrate its profile as a potent and highly selective

androgen receptor modulator with significant anabolic activity in muscle and a favorable safety

window with respect to androgenic effects on the prostate in animal models.[1][2][3] Its oral

bioavailability and tissue-selective properties highlight its potential as a therapeutic agent for

conditions such as muscle wasting and age-related functional decline.[3][4] The detailed

experimental protocols and summary data presented in this guide provide a valuable resource

for researchers in the field of SARM development and endocrine pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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